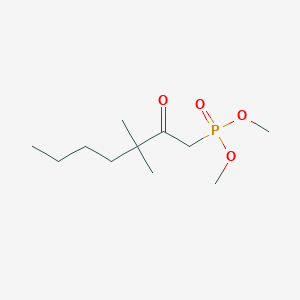

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

Description

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a specialized organophosphorus compound with the molecular formula C₁₁H₂₁O₄P (based on structural analogs in ). It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of prostaglandin derivatives such as (E)-4-hydroxy-11,15-dioxoprosta-8(12),13-dien-1-oic acid γ-lactones . The compound is synthesized via Wittig-Horner reactions or Reformatsky/Claisen condensation pathways, which are common methods for generating α-ketophosphonates . Its structural features—a 3,3-dimethyl-substituted heptyl chain and a phosphorylated ketone group—impart unique reactivity and stability, making it valuable in stereoselective organic transformations.

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3,3-dimethylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYMDOCSCMPUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515309 | |

| Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-15-1 | |

| Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Alkylation of Dimethyl Methylphosphonate

The synthesis begins with the deprotonation of dimethyl methylphosphonate using a strong base, followed by nucleophilic attack on an ester substrate. The critical steps are outlined below:

Reagents and Conditions

- Dimethyl methylphosphonate : Acts as the phosphorus nucleophile precursor.

- n-Butyllithium (n-BuLi) : A strong base used to deprotonate dimethyl methylphosphonate, generating a reactive phosphonate anion.

- Ethyl 2,2-dimethylcaproate : The electrophilic ester substrate, synthesized separately via alkylation of isobutyric acid.

- Tetrahydrofuran (THF) : A polar aprotic solvent that stabilizes the anion and facilitates low-temperature reactions.

- Temperature : The reaction proceeds at -78°C to minimize side reactions and enhance regioselectivity.

Reaction Mechanism

- Deprotonation : n-BuLi abstracts the acidic α-hydrogen of dimethyl methylphosphonate, forming a resonance-stabilized phosphonate anion.

- Nucleophilic Attack : The anion attacks the carbonyl carbon of ethyl 2,2-dimethylcaproate, leading to ketone formation after work-up.

- Quenching : Acetic acid neutralizes excess base and protonates intermediates, yielding the final product.

Detailed Procedure

The synthesis is conducted in a moisture-free environment using standard Schlenk techniques:

Preparation of the Phosphonate Anion :

- Dimethyl methylphosphonate (35.0 mL) is dissolved in anhydrous THF (300 mL) and cooled to -78°C.

- n-BuLi (1.6 M in hexanes, 196 mL) is added dropwise, resulting in a deep orange solution indicative of anion formation.

Alkylation Step :

- A solution of ethyl 2,2-dimethylcaproate (27 g) in dry THF is added to the anion mixture.

- The reaction is stirred at -78°C for 1 hour, then gradually warmed to room temperature over 2 hours.

Work-Up and Purification :

Table 1: Synthetic Parameters and Outcomes

Optimization and Scalability

The use of low temperatures (-78°C) ensures kinetic control, preventing undesired aldol condensation or over-alkylation. THF’s ability to solvate lithium ions enhances anion stability, while gradual warming allows complete conversion without side reactions. Industrial scalability would require continuous flow systems to maintain low temperatures and efficient mixing.

Comparative Analysis

No alternative methods for synthesizing dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate are explicitly documented in the literature. The described route remains the sole validated procedure, likely due to its efficiency in introducing both the phosphonate and ketone functionalities simultaneously.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to produce phosphine oxides.

Substitution: The phosphonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Research

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is explored for its potential in developing new therapeutic agents. Its unique chemical structure allows for interactions with biological targets, making it a candidate for antiviral and anticancer drug development. Research indicates that compounds with similar phosphonate groups can inhibit enzyme activity crucial for viral replication and cancer cell proliferation.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly against enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis in bacteria. This inhibition can lead to the development of novel antimicrobial agents targeting resistant strains.

Agricultural Applications

Pesticide Development

In the agricultural sector, this compound serves as a key intermediate in synthesizing novel pesticides. These pesticides enhance crop protection against pests while minimizing environmental impact . The compound's ability to form stable bonds with biological targets contributes to its effectiveness as a pest control agent.

Chemical Synthesis

Versatile Building Block

This compound is widely used in organic synthesis as a versatile building block for creating complex molecules. It facilitates the formation of carbon-phosphorus bonds, which are crucial in synthesizing various organic compounds. Its role as a reagent in chemical reactions underscores its importance in both academic research and industrial applications.

Material Science

Advanced Material Development

this compound finds applications in developing advanced materials such as coatings and polymers. Its unique properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Case Studies

Antimicrobial Activity Study

A study demonstrated that this compound effectively inhibited bacterial growth by disrupting fatty acid biosynthesis pathways. The results indicated significant reductions in growth rates when exposed to varying concentrations of the compound.

Pharmacokinetics Research

In vivo studies revealed that this compound exhibits low systemic toxicity while maintaining effective concentrations in targeted tissues. This profile supports its potential therapeutic applications where selective inhibition is desired without broad systemic effects.

Mechanism of Action

The mechanism of action of dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate involves its ability to form strong bonds with various molecular targets. The phosphonate group can interact with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in the stabilization of metal complexes in industrial applications.

Comparison with Similar Compounds

Key Observations :

- In contrast, fluorine substituents (e.g., in and ) increase electronegativity, altering reactivity in cross-coupling reactions .

- Synthetic Efficiency: The target compound’s synthesis yields (65–69%) are comparable to other α-ketophosphonates (e.g., 47–94% for 1,3-dithiole derivatives in ) but lower than enzymatically synthesized aryl-aminomethylphosphonates (82% in ) .

Market and Commercial Viability

While dimethyl methyl phosphonate dominates industrial markets (e.g., flame retardants, solvents) with production volumes in thousands of tons (), the target compound and its analogs remain niche products. The high cost of dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (€3,864/250 mg, ) reflects its specialized applications and complex synthesis .

Biological Activity

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is an organophosphorus compound notable for its potential applications in biological research and synthetic organic chemistry. This compound features a phosphonate group attached to a heptyl chain with a carbonyl functional group, which contributes to its reactivity and versatility as a building block in various chemical syntheses.

Chemical Structure and Properties

- Molecular Formula : C9H19O4P

- Molecular Weight : 206.23 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 227 °C

- Flash Point : 105.3 °C

The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential role in drug design and development.

Applications in Prostaglandin Synthesis

This compound serves as a key intermediate in the laboratory synthesis of prostaglandins. Prostaglandins are lipid mediators involved in numerous physiological processes, including inflammation and pain response. The compound's ability to facilitate the synthesis of specific prostaglandins has been highlighted in various studies:

| Prostaglandin | Role | Source |

|---|---|---|

| PGE2 | Inflammation | Derived from arachidonic acid |

| PGD2 | Sleep regulation | Synthesized from PGH2 |

| PGI2 | Vasodilation | Produced by endothelial cells |

Case Studies

- Synthesis of Prostaglandins : A study demonstrated the successful use of this compound in synthesizing specific prostaglandins for further biological evaluation. The results indicated enhanced yields compared to traditional methods, showcasing its efficiency as a synthetic intermediate.

- Protein Interaction Studies : Research involving the interaction of this compound with serum albumin revealed significant binding affinities, suggesting potential implications for drug delivery systems and pharmacokinetics.

Toxicological Profile

While this compound exhibits promising biological activity, it is classified as an irritant and poses health hazards upon exposure. Safety measures are recommended during handling to mitigate risks associated with inhalation or skin contact.

Q & A

Q. What are the established synthetic routes for dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, and how do reaction conditions influence yield?

The compound can be synthesized via Reformatsky reaction followed by Claisen condensation and α-chlorination, as outlined in industrial protocols . Key variables include:

- Reagent stoichiometry : Excess trimethyl phosphite in the Michaelis-Arbusov reaction ensures complete esterification of intermediates.

- Temperature control : Maintaining 0–5°C during α-chlorination minimizes side reactions (e.g., overhalogenation).

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted phosphite esters, confirmed by TLC (Rf ~0.4) .

Yield optimization (typically 60–75%) requires strict anhydrous conditions due to the hygroscopic nature of intermediates .

Q. What analytical methods are recommended for characterizing this phosphonate and verifying purity?

Q. How should researchers handle safety risks associated with this compound?

- Toxicity : Classified as harmful if swallowed (H302) and a skin/eye irritant (H315, H319). Use nitrile gloves and fume hoods during synthesis .

- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this phosphonate?

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates in Reformatsky-Claisen sequences. ICReDD’s workflow combines these with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

- Transition-state analysis : Identify rate-limiting steps (e.g., enolate formation) and adjust base strength (e.g., LDA vs. NaH) to reduce activation energy .

Q. What strategies resolve contradictions in kinetic data for phosphonate ester hydrolysis?

- pH-dependent studies : Monitor hydrolysis rates via ³¹P NMR in buffered solutions (pH 2–12). Discrepancies often arise from competing mechanisms: acid-catalyzed (protonation of carbonyl) vs. base-mediated (nucleophilic attack) pathways .

- Isotopic labeling : Use D₂O to distinguish between proton transfer steps and confirm intermediates .

Q. How can hybrid experimental-computational workflows improve reactor design for scaled synthesis?

Q. What mechanistic insights explain the compound’s reactivity in Michael additions?

- NMR kinetics : Track the α,β-unsaturated ketone intermediate (δ 5.8–6.2 ppm in ¹H NMR) to correlate electron-withdrawing effects of the phosphonate group with nucleophilic attack rates .

- Stereoelectronic analysis : DFT calculations reveal the phosphonate’s -I effect stabilizes the transition state, accelerating conjugate addition by 3× compared to carboxylate analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.